7-O-Methyl Morroniside: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis
7-O-Methyl Morroniside: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the known natural sources, distribution within plant tissues, and current methodologies for the extraction, isolation, and quantification of this compound. The primary documented source of 7-O-Methyl morroniside is the fruit of Cornus officinalis Sieb. et Zucc., a plant with a long history of use in traditional medicine. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows and biosynthetic considerations in a format tailored for researchers and professionals in drug development.
Natural Sources and Distribution
7-O-Methyl morroniside is predominantly found in the plant kingdom, with its most significant and well-documented source being Cornus officinalis Sieb. et Zucc., a member of the Cornaceae family.[1] The compound exists as two epimers, 7α-O-methylmorroniside and 7β-O-methylmorroniside. Research indicates the presence of these compounds in other parts of the plant and potentially in other species, though quantitative data is limited.
Primary Source: Cornus officinalis
Cornus officinalis, commonly known as the Japanese cornelian cherry, is the principal source of 7-O-Methyl morroniside. The fruit of this plant, known as Corni Fructus or "Shan Zhu Yu" in traditional Chinese medicine, is the primary plant part utilized for the extraction of this iridoid glycoside.[1]
Table 1: Quantitative Data of 7-O-Methyl morroniside Isomers in Cornus officinalis Fruit (Fructus Corni)
| Plant Material | Analyte | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Fructus Corni (from various batches) | 7α-O-methylmorroniside | 0.012 - 0.025 | LC-MS/MS | [2] |
| Fructus Corni (from various batches) | 7β-O-methylmorroniside | 0.031 - 0.068 | LC-MS/MS | [2] |
Note: The table summarizes the available quantitative data. Further research is needed to establish a more comprehensive understanding of the concentration variability based on factors such as geographical origin, harvest time, and processing methods.
Distribution in Other Plant Parts and Species
While the fruit of Cornus officinalis is the most studied source, evidence suggests the presence of 7-O-Methyl morroniside in other parts of the plant. One study has isolated (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside from the twigs of C. officinalis.[3]
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of 7-O-Methyl morroniside, based on established protocols for iridoid glycosides from Cornus officinalis.
Extraction of 7-O-Methyl Morroniside
Objective: To extract crude iridoid glycosides, including 7-O-Methyl morroniside, from plant material.
Materials:
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Dried and powdered Cornus officinalis fruit (Fructus Corni)
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70-80% Ethanol (B145695) or Methanol
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Ultrasonic bath
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Rotary evaporator
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Filter paper
Procedure:
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Macerate the powdered plant material with 70-80% ethanol (e.g., 1:10 w/v ratio).
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Perform ultrasound-assisted extraction for 30-60 minutes at room temperature.
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Repeat the extraction process 2-3 times to ensure a comprehensive extraction.
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Combine the extracts and filter to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
Objective: To isolate and purify 7-O-Methyl morroniside from the crude extract.
Materials:
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Crude extract
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Macroporous resin column (e.g., D101, AB-8)
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Silica (B1680970) gel column
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
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Solvents for chromatography (e.g., ethanol, methanol, water, acetonitrile)
Procedure:
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Macroporous Resin Chromatography (Initial Purification):
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Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column.
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Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the iridoid glycoside fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).
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Collect the fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing 7-O-Methyl morroniside.
-
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Silica Gel Column Chromatography (Fractionation):
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Concentrate the enriched fractions and apply them to a silica gel column.
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Elute with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol).
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Collect and analyze fractions to further separate 7-O-Methyl morroniside from other compounds.
-
-
Preparative HPLC (Final Purification):
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Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
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Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water).
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Monitor the elution profile at a suitable wavelength (e.g., 240 nm).
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Collect the peak corresponding to 7-O-Methyl morroniside.
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Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods (e.g., MS, NMR).
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Quantitative Analysis by LC-MS/MS
Objective: To accurately quantify the concentration of 7-O-Methyl morroniside isomers in a sample.
Instrumentation:
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Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
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Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
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Injection Volume: 2 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
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7α-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)
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7β-O-methylmorroniside: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation and standards)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.
Biosynthesis and Biological Activity
Biosynthetic Pathway
The biosynthesis of 7-O-Methyl morroniside is believed to follow the general pathway for iridoid glycosides, which originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is then cyclized to form the characteristic iridoid skeleton. The methylation at the 7-O position is a subsequent modification of the morroniside precursor. Key enzymes such as geraniol (B1671447) synthase, GPP synthase, and various cytochrome P450 monooxygenases and glycosyltransferases are involved in this pathway.
Biological Activity and Signaling Pathways
The biological activities of 7-O-Methyl morroniside are not as extensively studied as those of its parent compound, morroniside. However, preliminary research and the activities of structurally related compounds suggest potential pharmacological effects.
Morroniside has been reported to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[4] It is plausible that 7-O-Methyl morroniside shares some of these properties. For instance, some studies suggest that 7-O-alkylation of morroniside can influence its pharmacological effects.
One study has shown that (7α)-7-O-methyl morroniside and (7β)-7-O-methyl morroniside can potentiate the activity of progesterone, suggesting a potential role in modulating steroid hormone signaling.[3]
Potential Signaling Pathways (Extrapolated from Morroniside Research):
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Anti-inflammatory Pathways: Morroniside has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[5] It is hypothesized that 7-O-Methyl morroniside may also exert anti-inflammatory effects through similar mechanisms.
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Neuroprotective Pathways: The neuroprotective effects of morroniside are linked to the activation of pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and protection against oxidative stress.
Further research is imperative to elucidate the specific biological activities and underlying molecular mechanisms of 7-O-Methyl morroniside and its isomers.
Conclusion and Future Directions
7-O-Methyl morroniside is an iridoid glycoside of interest primarily found in Cornus officinalis. This guide has provided a comprehensive overview of its natural sources, distribution, and the analytical methods for its study. While the fruit of C. officinalis remains the most significant source, further investigation into other plant parts and species is warranted to fully understand its distribution in nature. The provided experimental protocols offer a foundation for researchers to extract, isolate, and quantify this compound. Future research should focus on elucidating the specific pharmacological activities of 7-O-Methyl morroniside and its isomers, as well as their mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Secoiridoids from Dogwood (Cornus officinalis) Potentiate Progesterone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
